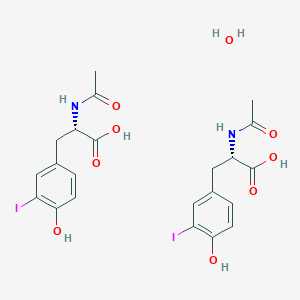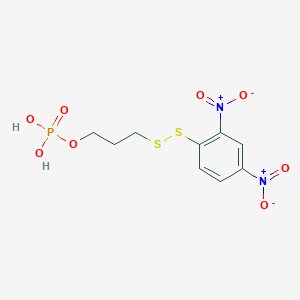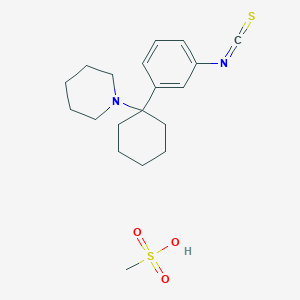
2-Methoxyresorcinol
Descripción general
Descripción
2-Methoxyresorcinol is a member of phenols and a member of methoxybenzenes . It is a natural product found in Peltophorum africanum . It is also a polyphenol that derives from the consumption of green and black tea .
Synthesis Analysis
2-Methylresorcinol was synthesized by a four-step reaction . First, 4,6-di-t-butylresorcinol was synthesized from resorcinol and tert-butanol in the presence of concentrated sulfuric acid. Then, 2-[(dimethylamino)methyl]-4,6-di-t-butylresorcinol was synthesized from the first product, formaldehyde, and dimethylamine by Mannich reaction. 2-Methyl-4,6-di-t-butylresorcinol was synthesized from the second product by hydrogenolysis using Pd/C as the catalyst. Finally, 2-methylresorcinol was obtained by debutylization reaction of the third product, using AlCl3 as a catalyst .
Molecular Structure Analysis
The molecular formula of 2-Methoxyresorcinol is C7H8O3 . The molecular weight is 140.14 g/mol . The IUPAC name is 2-methoxybenzene-1,3-diol .
Physical And Chemical Properties Analysis
2-Methoxyresorcinol has a molecular weight of 140.14 g/mol . The IUPAC name is 2-methoxybenzene-1,3-diol . The CAS Registry Number is 29267-67-2 .
Aplicaciones Científicas De Investigación
Electrochemical Sensor Development
2-Methoxyresorcinol: has been utilized in the development of electrochemical sensors. These sensors are designed to detect resorcinol derivatives in various samples. The sensitivity and specificity of these sensors are critical for environmental monitoring and industrial quality control. The electrochemical oxidation mechanism of resorcinol compounds, including 2-Methoxyresorcinol , provides valuable insights for sensor design .
Safety and Hazards
When handling 2-Methoxyresorcinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
For instance, 2-Methoxyestradiol, a structurally related compound, has been shown to interact with targets such as Catechol O-methyltransferase, Cytochrome P450 1A1, Cytochrome P450 1B1, Cytochrome P450 19A1, and Hypoxia-inducible factor 1-alpha .
Mode of Action
Based on the actions of structurally related compounds, it may act as an angiogenesis inhibitor, attacking both tumor cells and their blood supply .
Biochemical Pathways
Given its potential role as an angiogenesis inhibitor, it may affect pathways related to blood vessel formation and tumor growth .
Pharmacokinetics
2-methoxyestradiol, a structurally related compound, has been found to bind to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin .
Result of Action
If it acts similarly to 2-methoxyestradiol, it may inhibit the formation of new blood vessels that tumors need in order to grow .
Propiedades
IUPAC Name |
2-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYAIBEHOEZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183520 | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyresorcinol | |
CAS RN |
29267-67-2 | |
| Record name | 2-Methoxyresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-O-METHYLPYROGALLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 2-methoxyresorcinol?
A1: 2-Methoxyresorcinol has been isolated from the terrestrial bacterium Streptomyces sp. Ank75 [] and the red alga Gloiopeltis furcata []. In Streptomyces sp., it was found alongside other phenolic derivatives, suggesting a potential role in the organism's metabolism or defense mechanisms [].
Q2: What is the molecular formula and weight of 2-methoxyresorcinol?
A2: While the provided excerpts do not explicitly state the molecular formula and weight, based on its chemical name, 2-methoxybenzene-1,3-diol, the following can be deduced:
Q3: Has 2-methoxyresorcinol been investigated for its potential in complexation with metals?
A4: Yes, studies have explored the use of 2-methoxyresorcinol as a building block for creating corands, macrocyclic compounds capable of binding metal ions [, ]. This suggests potential applications in areas like metal extraction or sensing.
Q4: Is there research on synthesizing 2-methoxyresorcinol?
A5: Yes, scientific literature describes improved methods for synthesizing 2-methoxyresorcinol. One approach involves the metalation of 2,4,6-tribromoanisole [, ]. This indicates ongoing interest in optimizing its production for research and potential applications.
Q5: Has 2-methoxyresorcinol been used in the total synthesis of other natural products?
A6: While not extensively detailed in the excerpts, one study mentions the use of 2-methoxyresorcinol in the total synthesis of lespedezavirgatol [], implying its utility as a starting material or intermediate in chemical synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

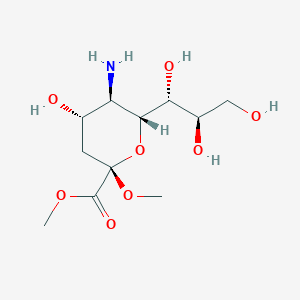
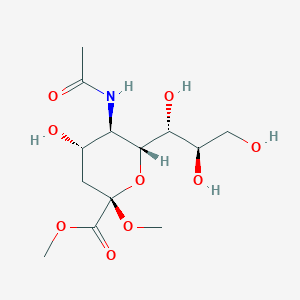
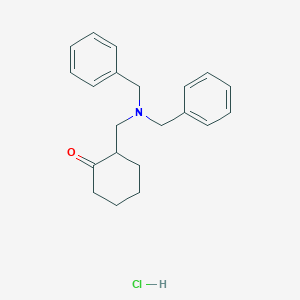




![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)
